

Application Note: Structural Elucidation of Nutriacholic Acid via High-Resolution NMR Spectroscopy

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Compound of Interest

Compound Name:	3-Hydroxy-7-oxocholan-24-oic acid
CAS No.:	4651-67-6
Cat. No.:	B041447

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-Hydroxy-7-oxo-5

-cholan-24-oic Acid (Nutriacholic Acid) Methodology: 1D (

H,

C) and 2D (HSQC, HMBC, NOESY) NMR Spectroscopy Audience: Pharmaceutical Analysts, Structural Biologists, and Process Chemists[1][2][3]

Executive Summary & Chemical Context[1][3][4][5][6][7][8][9][10]

Nutriacholic acid (CAS: 4651-67-6), chemically known as 3

-hydroxy-7-oxo-5

-cholan-24-oic acid (or 7-ketolithocholic acid), is a critical bile acid derivative.[1][2][3] It serves as a key intermediate in the synthesis of ursodeoxycholic acid (UDCA) and chenodeoxycholic acid (CDCA) and acts as a specific impurity marker in pharmaceutical bile acid production [1, 2].[1][3]

Unlike its congeners (Cholic acid, UDCA) which possess hydroxyl groups at C-7, Nutriacholic acid is defined by a ketone functionality at C-7.[1][2][3] This structural deviation fundamentally alters its electronic environment and pharmacological profile, acting as a TGR5 receptor modulator [3].[2]

This protocol details the definitive structural assignment of Nutriacholic acid.[3] It moves beyond basic spectral matching, providing a mechanistic workflow to distinguish the 7-oxo moiety from 7-hydroxy isomers using scalar and dipolar coupling networks.[1][2][3]

Experimental Protocol: Sample Preparation & Acquisition

Solvent Selection Strategy

Bile acids are amphiphilic and prone to micellar aggregation in non-polar solvents, which causes signal broadening and chemical shift anisotropy.[2]

- Recommended Solvent: Methanol-

(CD

OD) or Pyridine-

[1][2][3]

- Rationale: Methanol-

disrupts hydrogen bonding networks, preventing dimerization of the carboxylic acid tail and aggregation of the steroid core.[2] Pyridine-

is superior for resolving overlapping methyl signals and descaling hydroxyl protons if exchange suppression is required [4].[1][2][3]

- Avoid: Chloroform-

(CDCl

) is discouraged for precise structural work unless concentration is <5 mM, as concentration-dependent shifts occur at the C-3 and C-24 positions.[1][2][3]

Sample Preparation Workflow

- Weighing: Accurately weigh 10–15 mg of Nutriacholic acid reference standard.

- Solvation: Dissolve in 600

L of CD

OD (99.8% D).

- Homogenization: Vortex for 30 seconds; sonicate for 1 minute to ensure monomeric dispersion.

- Reference: Add 0.03% TMS (Tetramethylsilane) as an internal reference (ppm).

Acquisition Parameters (600 MHz Instrument)

Experiment	Pulse Sequence	Scans (NS)	TD (Points)	Rationale
H 1D	zg30	16	64k	Quantitative proton integration.[1][2][3]
C 1D	zgpg30	1024	64k	Detection of quaternary C-7 ketone (~212 ppm).[1][2][3]
HSQC	hsqcetgp	8	2k x 256	Multiplicity editing (CH/CH vs CH).[1][3]
HMBC	hmbcgp1pndqf	16	4k x 512	Long-range coupling to "silent" quaternary carbons.[1][2][3]
NOESY	noesygp1p	16	2k x 256	Stereochemical confirmation (A/B ring junction).[1][3]

Structural Analysis & Causality

The "Silent" C-7: The Defining Feature

In UDCA or CDCA, the C-7 position bears a proton (H-7) and a hydroxyl group.[1][2][3] In Nutriacholic acid, oxidation to a ketone removes H-7.[2][3]

- Observation: The

H NMR spectrum will lack the multiplet signal typically found between 3.8–4.0 ppm (for 7-H) or 3.5–3.6 ppm (for 7-H).^{[1][2][3]}

- Validation: The absence of this signal, combined with the retention of the H-3 multiplet, is the primary filter for 7-oxo identification.^{[1][2]}

Key Signal Assignments

The following shifts are characteristic in CD

OD relative to TMS.

Table 1: Critical NMR Chemical Shifts for Nutriacholic Acid

Position	Atom Type	(ppm)	(ppm)	Multiplicity	Diagnostic Note
C-7	Ketone	—	212.5	Singlet (qC)	Definitive marker. ^{[1][2]} ^[3] Downfield shift >200 ppm.
C-3	Methine	3.52	70.4	Multiplet	3 -OH geometry (H-3 is axial). ^{[1][2]} ^[3]
C-24	Carboxyl	—	177.8	Singlet (qC)	Side chain terminus.
C-18	Methyl	0.68	11.5	Singlet	Angular methyl (shifted by C-7 ketone anisotropy). ^{[1][2][3]}
C-19	Methyl	1.01	22.1	Singlet	Angular methyl (A/B ring junction). ^{[1][2][3]}
C-21	Methyl	0.96	17.8	Doublet	Side chain methyl (Hz). ^{[1][2][3]}
C-6	Methylene	2.85 (dd)	44.2	dd	Deshielded -proton to the

C-7 ketone.

[\[1\]\[2\]\[3\]](#)

Mechanistic Validation via 2D NMR

HMBC (Heteronuclear Multiple Bond Correlation)

To rigorously prove the location of the ketone at C-7 (and not C-3 or C-12), observe the long-range (

) couplings to the carbonyl carbon at

212 ppm.[\[1\]\[2\]\[3\]](#)

- H-6 to C-7: The protons at C-6 (adjacent to the ketone) will show a strong correlation to the 212 ppm signal.[\[1\]\[2\]\[3\]](#)
- H-8 to C-7: The methine proton at C-8 (ring junction) will show a correlation.[\[1\]\[2\]\[3\]](#)
- H-5 to C-7: The H-5 proton (A/B ring junction) will show a correlation.[\[1\]\[2\]\[3\]](#)
- H-9 to C-7: Weak correlation confirming the C-ring integration.

NOESY (Stereochemistry)

- 5

-Configuration: Strong NOE correlations between H-19 (angular methyl) and H-5 are absent (trans-like relationship in cis-fused system? No, in 5

steroids, A/B is cis.[\[2\]](#) H-5 is

, Me-19 is

[\[1\]\[2\]\[3\]](#) They are cis).

- Correction on Steroid Stereochemistry: In 5

-cholic acid, the A/B ring fusion is cis.^{[1][2]} The H-5 proton is

-oriented, and the C-19 methyl is

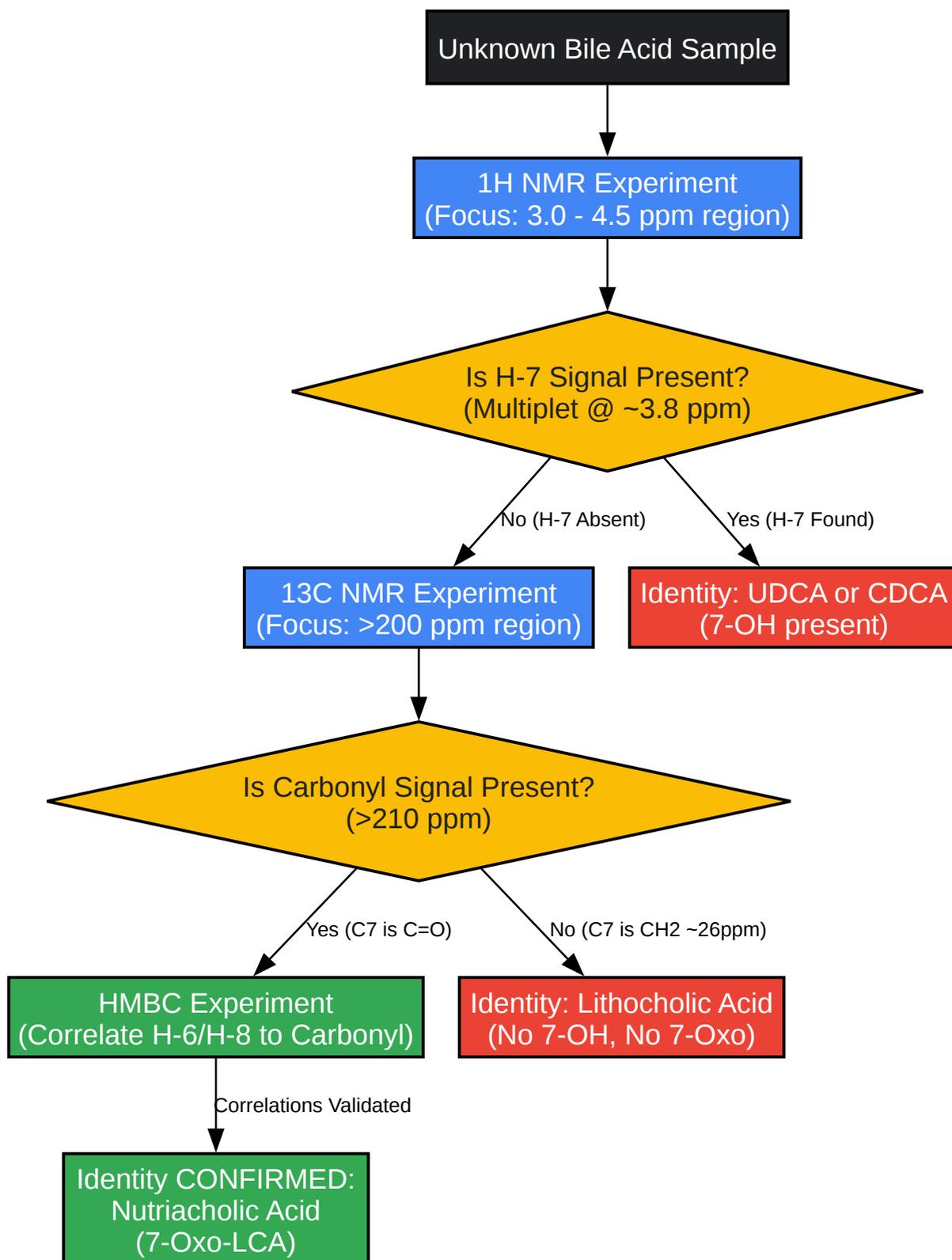
-oriented.^{[1][2][3]} Therefore, a strong NOE is observed between H-5 and H-19.^{[1][2][3]} This confirms the 5

skeleton (mammalian bile acid) versus 5

(allo-bile acid) ^{[5].[1][3]}

Logical Workflow Visualization

The following diagram illustrates the decision matrix for confirming Nutriacholic acid against common impurities (Lithocholic acid, UDCA).



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Figure 1: Decision logic for the structural differentiation of Nutriacholic acid from related bile acid derivatives.

References

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